2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid
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Overview
Description
2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid is a complex organic compound with the molecular formula C20H22N2O3 This compound features a piperazine ring substituted with a diphenylethyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid typically involves the reaction of 2,2-diphenylethylamine with a suitable piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Derivatives with different functional groups
Scientific Research Applications
2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-Diphenylethyl)-4-nitrobenzamide: Another compound featuring the diphenylethyl group, used in similar research applications.
2,2-Diphenylethan-1-amine: A precursor in the synthesis of various diphenylethyl derivatives.
Uniqueness
2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid is unique due to its combination of a piperazine ring and a diphenylethyl group, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19(24)13-18-20(25)21-11-12-22(18)14-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,21,25)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFYTRJCBYKDMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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